![molecular formula C21H15N3O B3030395 Phenol, 4-[2,2':6',2''-terpyridin]-4'-yl- CAS No. 89972-79-2](/img/structure/B3030395.png)
Phenol, 4-[2,2':6',2''-terpyridin]-4'-yl-
Overview
Description
Phenol, 4-[2,2':6',2''-terpyridin]-4'-yl- is a derivative of phenol that has been found to have a range of applications in scientific research. It has a unique structure and properties that make it a useful tool for a variety of experiments and applications.
Scientific Research Applications
Antioxidant Activity
Phenolic compounds, including “4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)phenol”, have shown interesting bioactivities, such as antioxidant activity . This makes them potentially useful in industries that require antioxidants, such as the food and cosmetic industries .
Antimicrobial Activity
These compounds have also demonstrated antimicrobial activities . This suggests potential applications in the development of new antimicrobial agents, which could be used in various fields, from medicine to food preservation .
Anti-inflammatory and Antiproliferative Activities
The anti-inflammatory and antiproliferative activities of phenolic compounds suggest potential applications in the medical field, particularly in the treatment of conditions characterized by inflammation and uncontrolled cell proliferation, such as cancer .
Extraction of Biomolecules
Phenol is used in molecular biology for the extraction of nucleic acids from tissue samples . This is crucial for further investigations and research in the field of genetics and molecular biology .
Cosmetic Industry
Phenol is used in the cosmetic industry in the manufacturing of sunscreens, skin lightening creams, and hair colouring solutions . The specific properties of “4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)phenol” could potentially enhance these products .
Wastewater Treatment
Phenolic compounds are often found in wastewater and can have adverse effects on human health and marine ecosystems . The use of ionic liquids and deep eutectic solvents for the recovery of phenolic compounds has been proposed . This suggests a potential application of “4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)phenol” in wastewater treatment .
Photofunctional Systems
Photoactive cocrystal materials have received growing research interest . The specific properties of “4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)phenol” could potentially be used in the construction of photofunctional systems .
Cometabolic Degradation
There is also research interest in the cometabolic degradation of phenolic compounds . This could potentially lead to new methods for the treatment of waste containing phenolic compounds .
Mechanism of Action
- The primary targets of this compound are not explicitly mentioned in the literature. However, we can infer that it interacts with cellular components related to mitophagy, a selective autophagic process involved in degrading dysfunctional mitochondria .
- Specifically, it disrupts mitophagy-related protein expression, affects mitochondrial membrane potential, elevates calcium ion concentration ([Ca2+]), increases reactive oxygen species (ROS) levels, promotes mitochondrial DNA damage, and reduces adenosine triphosphate (ATP) and mitochondrial respiratory chain levels .
Target of Action
Mode of Action
properties
IUPAC Name |
4-(2,6-dipyridin-2-ylpyridin-4-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O/c25-17-9-7-15(8-10-17)16-13-20(18-5-1-3-11-22-18)24-21(14-16)19-6-2-4-12-23-19/h1-14,25H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGFLLZPRCSFIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463895 | |
Record name | Phenol, 4-[2,2':6',2''-terpyridin]-4'-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 4-[2,2':6',2''-terpyridin]-4'-yl- | |
CAS RN |
89972-79-2 | |
Record name | Phenol, 4-[2,2':6',2''-terpyridin]-4'-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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